molecular formula C25H20N4O4 B3002118 7,8-dimethoxy-1-(3-nitrophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901246-11-5

7,8-dimethoxy-1-(3-nitrophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline

Katalognummer B3002118
CAS-Nummer: 901246-11-5
Molekulargewicht: 440.459
InChI-Schlüssel: OVEFQQLKMRPMSF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 7,8-dimethoxy-1-(3-nitrophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline is a derivative of the pyrazoloquinoline family, which is a class of heterocyclic compounds that have been studied for their diverse chemical properties and potential applications in various fields, including medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, the general class of compounds and their derivatives are discussed, which allows for an extrapolation of the potential properties and synthetic methods that could be applied to the compound .

Synthesis Analysis

The synthesis of related pyrazoloquinoline derivatives typically involves the catalytic reduction of nitro-substituted precursors in the presence of alcohols or the interaction of aminobenzyl precursors with aldehydes and ketones . For instance, the reduction of 3-methyl-1-phenyl-4-(2-nitrobenzyl)-2-pyrazolin-5-one with zinc and acetic acid yields a related compound, 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline . This suggests that a similar approach could be used for the synthesis of 7,8-dimethoxy-1-(3-nitrophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline, starting from a suitable nitro-substituted precursor and applying a reductive cyclization strategy.

Molecular Structure Analysis

The molecular structure of pyrazoloquinoline derivatives is characterized by the presence of a pyrazole ring fused to a quinoline moiety. The structural characterization of these compounds is typically performed using mass spectrometry, infrared spectroscopy, and proton nuclear magnetic resonance (1H NMR) . These techniques provide information about the molecular weight, functional groups, and the environment of hydrogen atoms within the molecule, respectively. The presence of substituents such as methoxy and nitro groups would influence the electronic distribution and chemical shifts observed in these spectroscopic analyses.

Chemical Reactions Analysis

The chemical reactivity of pyrazoloquinoline derivatives can be influenced by the presence of electron-donating and electron-withdrawing groups. For example, nitro groups are electron-withdrawing and can be involved in further chemical transformations, such as reduction to amino groups . The methoxy groups are electron-donating, which could affect the electrophilic aromatic substitution reactions of the quinoline ring. The specific reactivity of 7,8-dimethoxy-1-(3-nitrophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline would depend on the position and nature of these substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazoloquinoline derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of methoxy groups typically increases the solubility in organic solvents, while nitro groups can contribute to the compound's acidity and potential for forming salts. The steric and electronic effects of the substituents also influence the compound's stability and reactivity. Although the specific properties of 7,8-dimethoxy-1-(3-nitrophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline are not provided in the papers, these general trends can be applied to predict its behavior.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Properties

  • The compound 7,8-dimethoxy-1-(3-nitrophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline is part of a broader class of pyrazoloquinoline derivatives. Nagarajan and Shah (1992) discuss the synthesis of similar pyrazolo[3,4-c]quinoline derivatives, emphasizing the unique aminoalkylation at N(3) as shown by C NMR, indicating potential structural variation and functional applications (Nagarajan & Shah, 1992).
  • Coutts and El-Hawari (1977) describe the synthesis of related 1′,2′-dihydrospiro[[2]pyrazoline-4,3′(4′H)-quinoline]-5-one derivatives, which could provide insights into the synthesis techniques and properties of similar compounds, including the 7,8-dimethoxy-1-(3-nitrophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline (Coutts & El-Hawari, 1977).

Chemical Reactions and Mechanisms

  • Joshi et al. (2018) report on the unusual decomposition of 2-nitrophenyl-substituted N-formyl pyrazolines under specific reduction conditions, leading to 2-aryl quinolines. This study could provide valuable insights into the reaction mechanisms relevant to similar compounds like 7,8-dimethoxy-1-(3-nitrophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline (Joshi et al., 2018).

Potential Biological and Pharmaceutical Applications

  • Tseng et al. (2018) discuss the anti-inflammatory effects of certain pyrazolo[4,3-c]quinoline derivatives. This could suggest potential medicinal or therapeutic applications for the 7,8-dimethoxy compound , especially in the context of inflammation and related biological processes (Tseng et al., 2018).

Photophysical Properties

  • Padalkar and Sekar (2014) study the photophysical behaviors of compounds including 7-hydroxy-3-(4-nitrophenyl)quinoline-6-carboxylic acid. Their research into the emission properties dependent on solvent polarity could offer insights into the photophysical properties of the 7,8-dimethoxy compound (Padalkar & Sekar, 2014).

Synthesis Methods and Applications

  • Khumalo et al. (2019) describe a microwave-assisted protocol for synthesizing pyrazolo-[3,4-b]-quinolines, which could be applicable to the synthesis of the 7,8-dimethoxy compound. This method highlights the potential for efficient and eco-friendly synthesis techniques (Khumalo et al., 2019).

Eigenschaften

IUPAC Name

7,8-dimethoxy-3-(4-methylphenyl)-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O4/c1-15-7-9-16(10-8-15)24-20-14-26-21-13-23(33-3)22(32-2)12-19(21)25(20)28(27-24)17-5-4-6-18(11-17)29(30)31/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVEFQQLKMRPMSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC(=C(C=C43)OC)OC)C5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,8-dimethoxy-1-(3-nitrophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.